molecular formula C13H14N2O3S2 B8041014 N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide

N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide

Cat. No.: B8041014
M. Wt: 310.4 g/mol
InChI Key: UYJLHYBWAQNHRD-UHFFFAOYSA-N
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Description

N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of an ethylsulfonyl group attached to the benzothiazole ring and a methylprop-2-enamide moiety

Properties

IUPAC Name

N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-4-20(17,18)13-15-10-6-5-9(7-11(10)19-13)14-12(16)8(2)3/h5-7H,2,4H2,1,3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLHYBWAQNHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)NC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Methylprop-2-enamide Moiety: The final step involves the reaction of the ethylsulfonyl-substituted benzothiazole with acryloyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and proteins involved in cellular processes such as signal transduction, apoptosis, and inflammation.

    Pathways Involved: It may modulate pathways such as the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide
  • N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-1-methylsulfonyl-2-pyrrolidinecarboxamide
  • N-[2-(Ethylsulfonyl)-1,3-benzothiazol-6-yl]-3,5-dimethylbenzenesulfonamide

Uniqueness

N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of the ethylsulfonyl group and the methylprop-2-enamide moiety, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

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